2-Amino-6-benzyl-4-(2-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
The compound 2-Amino-6-benzyl-4-(2-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a heterocyclic molecule featuring a pyranobenzothiazine core fused with a 2,1-benzothiazine dioxide moiety. Its synthesis involves a multistep reaction starting from methyl anthranilate, which undergoes coupling with methanesulfonyl chloride, followed by N-benzylation, ring closure with sodium hydride, and a multicomponent reaction with malononitrile and substituted benzaldehydes . This compound belongs to a class of molecules designed as selective inhibitors of monoamine oxidase (MAO) enzymes, which are therapeutic targets for neurological disorders such as Parkinson’s disease and depression.
Properties
IUPAC Name |
2-amino-6-benzyl-4-(2-chlorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3S/c26-20-12-6-4-10-17(20)22-19(14-27)25(28)32-23-18-11-5-7-13-21(18)29(33(30,31)24(22)23)15-16-8-2-1-3-9-16/h1-13,22H,15,28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHUWQQYQYPMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-6-benzyl-4-(2-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (CAS Number: 893288-85-2) is a member of the benzothiazine family characterized by its complex structure and potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 475.9 g/mol . The structural complexity includes a benzothiazine core fused with a pyrano moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₃S |
| Molecular Weight | 475.9 g/mol |
| CAS Number | 893288-85-2 |
Antioxidant Activity
Research indicates that derivatives of benzothiazines exhibit significant antioxidant properties . These compounds can scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in oxidative stress-related diseases.
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the hydrolysis of acetylcholine, and their inhibition can lead to increased levels of this neurotransmitter, which may have implications in treating Alzheimer's disease and other neurodegenerative conditions.
- IC50 Values : Preliminary studies suggest that the compound exhibits moderate inhibitory activity against AChE and BuChE with IC50 values comparable to known inhibitors.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it possesses significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Studies
-
Study on AChE Inhibition :
A study conducted by Khoobi et al. synthesized various derivatives related to pyrano compounds and evaluated their AChE inhibitory activities. The results indicated that certain structural modifications led to enhanced inhibition compared to standard drugs like tacrine . -
Antioxidant Evaluation :
In a separate investigation focusing on antioxidant properties, compounds similar to the target molecule were tested for their ability to reduce oxidative stress markers in vitro. The outcomes demonstrated a significant reduction in reactive oxygen species (ROS) levels, highlighting the potential therapeutic benefits of these compounds in oxidative damage scenarios . -
Antimicrobial Screening :
A comprehensive screening of benzothiazole derivatives revealed that certain compounds exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those for conventional antibiotics .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cholinergic Modulation : By inhibiting AChE and BuChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic signaling which is beneficial in cognitive disorders.
- Antioxidative Mechanism : The antioxidant activity may be attributed to the presence of electron-rich moieties that can donate electrons to free radicals, thereby neutralizing them.
- Antimicrobial Action : The antimicrobial effects are likely due to interference with bacterial metabolic pathways or structural integrity through inhibition of key enzymes involved in cell wall synthesis.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazine derivatives. The mechanisms often involve:
- Induction of Apoptosis : Compounds similar to 2-Amino-6-benzyl-4-(2-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide have demonstrated significant antiproliferative effects against various cancer cell lines.
- Case Study : A derivative exhibited potent activity against breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways.
Antimicrobial Properties
Research indicates that benzothiazine derivatives possess antimicrobial properties effective against bacterial and fungal strains.
- Mechanism : The presence of halogens like chlorine enhances bioactivity.
- Case Study : A related compound was tested against Acanthamoeba castellanii, showing significant in vitro activity against both trophozoites and cysts.
Anti-inflammatory Effects
Benzothiazines have been investigated for their anti-inflammatory effects.
- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
- Research Finding : A structurally analogous compound reduced inflammation markers in animal models, indicating its potential as an anti-inflammatory agent.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Intermediates : Initial steps may include the preparation of intermediates using aromatic amines and aldehydes.
- Cyclization and Functional Group Modifications : Conditions often require specific solvents and controlled temperatures to achieve desired transformations.
- Industrial Production Methods : Continuous flow synthesis methods may be utilized to enhance efficiency and yield.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in the heterocyclic core, substituents, and functional groups (Table 1).
Table 1: Structural and Functional Comparison
Key Observations:
- In contrast, pyrano[2,3-c]pyrazole (3s) lacks sulfur but includes a pyrazole ring, which may reduce electron-withdrawing effects . The pyrano[3,2-b]pyran system (6h) replaces the benzothiazine with a pyran ring, reducing molecular planarity and altering solubility .
- Substituent Effects: Chlorophenyl Groups: The 2-chlorophenyl group in the target compound likely improves MAO-B selectivity compared to 4-chlorophenyl analogs (e.g., 3t in ), as ortho-substituents may better fit the enzyme’s hydrophobic pocket . Benzyl vs.
Physicochemical Properties
Melting points and spectroscopic data reflect crystallinity and intermolecular interactions (Table 2).
Table 2: Physical and Spectroscopic Data
Key Observations:
- Melting Points : Higher melting points (e.g., 232–236°C for 6h vs. 170°C for 3s ) correlate with hydrogen-bonding groups like hydroxymethyl (6h) or sulfone (target compound).
- IR Signatures: The target’s 5,5-dioxide group likely contributes to strong sulfone absorption (~1300–1150 cm⁻¹), though specific data are unavailable. The cyano group (~2190 cm⁻¹) is consistent across analogs .
Key Observations:
- Substituent-Driven Selectivity :
Key Observations:
Q & A
Q. What are the key steps in the multi-step synthesis of this compound, and how can reaction conditions be optimized?
The synthesis involves:
- Step 1 : Coupling methyl anthranilate with methanesulfonyl chloride to form a sulfonamide intermediate.
- Step 2 : N-benzylation/N-methylation followed by cyclization with sodium hydride to generate 2,1-benzothiazine precursors.
- Step 3 : Multicomponent reaction with malononitrile and substituted benzaldehydes to assemble the pyranobenzothiazine core . Optimization : Adjust reaction time, temperature, and catalyst loading (e.g., sodium hydride for cyclization). Monitor intermediates via TLC/HPLC to ensure purity.
Q. Which spectroscopic techniques are critical for structural confirmation, and what key signals should researchers prioritize?
- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2,219 cm⁻¹ and sulfone (S=O) vibrations at ~1,300–1,150 cm⁻¹ .
- NMR :
- : Benzyl protons (δ 4.6–5.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and NH signals (δ ~5.8 ppm).
- : Carbonitrile carbon at ~115–120 ppm and sulfone carbons at ~50–60 ppm .
Advanced Research Questions
Q. How can researchers design experiments to evaluate monoamine oxidase (MAO) inhibitory activity?
- In vitro assays : Use recombinant human MAO-A/MAO-B isoforms.
- Protocol :
Incubate the compound with enzyme and substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
Quantify reaction products (e.g., 4-hydroxyquinoline) via fluorescence/UV-Vis spectroscopy.
Calculate IC values using dose-response curves .
- Selectivity : Compare inhibition ratios (MAO-A vs. MAO-B). Example: Compound 6d showed MAO-B selectivity (IC = 0.12 µM) .
Q. What computational strategies are effective for studying binding modes with MAO isoforms?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions.
- Key Interactions :
- Hydrogen bonds between the amino group and MAO-B’s Tyr435.
- π-π stacking of the benzyl group with MAO-A’s FAD cofactor .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent Effects :
- Benzyl vs. Methyl : Benzyl groups enhance MAO-B selectivity (e.g., compound 6h vs. 7r) due to hydrophobic pocket compatibility.
- Chlorophenyl Position : 2-Chloro substitution improves steric fit in MAO-A’s active site .
- Methodology : Synthesize analogs with varied substituents and correlate activity trends using regression models.
Q. How should researchers address contradictions in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
